4-Aminoazobenzene

説明

4-(phenylazo)aniline is azobenzene substituted at one of the 4-positions by an amino group. It has a role as a dye and an allergen. It is a primary arylamine and a member of azobenzenes. It derives from an azobenzene.

Used in the form of its salts as a dye and as an intermediate in manufacture of Acid Yellow, diazo dyes, and indulines.

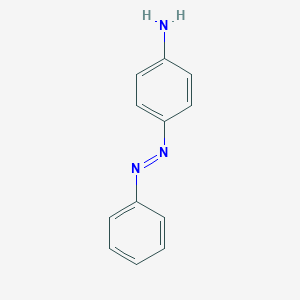

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQKUYVSJWQSDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Record name | 4-AMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024460, DTXSID40859039 | |

| Record name | C.I. Solvent Yellow 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-2-Phenyldiazenyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-aminoazobenzene appears as odorless brownish-yellow needles with bluish coating, or an orange powder. (NTP, 1992), Brownish-yellow solid with a bluish tint; [Merck Index] Yellow to tan or orange solid; [HSDB] Brown-yellow crystals; [MSDSonline] | |

| Record name | 4-AMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Aminoazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 680 °F at 760 mmHg (NTP, 1992), Above 360 °C | |

| Record name | 4-AMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE YELLOW | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Freely sol in alcohol, benzene, chloroform, ether, In water, 32 mg/L at 25 °C | |

| Record name | 4-AMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE YELLOW | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.05 (NTP, 1992) - Denser than water; will sink | |

| Record name | 4-AMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C | |

| Record name | p-Aminoazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANILINE YELLOW | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brownish-yellow needles with bluish cast, Orange monoclinic needles from alcohol, Yellow to tan crystals | |

CAS No. |

60-09-3, 25548-34-9 | |

| Record name | 4-AMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminoazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline Yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(phenylazo)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025548349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Yellow 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-2-Phenyldiazenyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminoazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-AMINOAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57X2AH42T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANILINE YELLOW | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

262 °F (NTP, 1992), 128 °C | |

| Record name | 4-AMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16059 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE YELLOW | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Introduction: The Significance of 4-Aminoazobenzene

An in-depth technical guide on the synthesis of 4-Aminoazobenzene, a foundational molecule in the landscape of chemical dyes and a valuable intermediate in pharmaceutical and materials science. This document provides a detailed exploration of its core synthesis mechanisms, alternative pathways, and field-proven experimental protocols, designed for researchers, scientists, and drug development professionals.

This compound, historically known as Aniline Yellow, is the simplest of the aminoazo dyes.[1][2] Its structure, featuring an azo (-N=N-) linkage between two phenyl rings, one of which is substituted with an amino group, is the basis for a vast class of chromophores. Beyond its role as a dye, it serves as a critical intermediate in the synthesis of more complex molecules, including other dyes, pH indicators, and biologically active compounds.[3][4] Understanding its synthesis is fundamental to azo chemistry, offering insights into diazotization and electrophilic aromatic substitution reactions. This guide elucidates the primary mechanistic pathways, the causality behind experimental conditions, and practical methodologies for its preparation.

Primary Synthesis Pathway: Diazotization and Azo Coupling

The most prevalent and industrially significant method for synthesizing this compound involves a two-stage process: the diazotization of aniline to form a benzenediazonium salt, followed by the electrophilic coupling of this salt with another molecule of aniline.[5][6]

Stage 1: Diazotization of Aniline - Formation of the Electrophile

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[7] This reaction is critical as it transforms the weakly electrophilic amine into a highly reactive benzenediazonium ion, an excellent electrophile for subsequent reactions.[8][9]

Causality of Experimental Conditions:

-

Reagents : The reaction is typically performed with sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[3][7] The acid protonates the sodium nitrite to generate nitrous acid (HNO₂) in situ. Using a pre-prepared nitrous acid solution is impractical due to its instability.

-

Temperature : The reaction is conducted at low temperatures, typically 0-5 °C.[3][10] This is the most critical parameter. The resulting arenediazonium salt is unstable and prone to decomposition at higher temperatures, where it can readily lose N₂ gas and react with water to form phenol, leading to significant yield loss and side product formation.[10]

The Stepwise Mechanism:

-

Formation of the Nitrosonium Ion (NO⁺) : The strong acid (e.g., HCl) protonates the in situ-generated nitrous acid. A subsequent loss of a water molecule yields the nitrosonium ion, a potent electrophile.

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the aniline molecule attacks the electrophilic nitrosonium ion, forming an N-N bond.[3][11]

-

Proton Transfers & Dehydration : A series of proton transfers (tautomerization) and the eventual elimination of a water molecule, facilitated by the acidic medium, lead to the formation of the stable benzenediazonium ion, which features a nitrogen-nitrogen triple bond.[7]

Caption: Mechanism of Benzenediazonium Salt Formation.

Stage 2: Electrophilic Aromatic Substitution (Azo Coupling)

The benzenediazonium ion is a weak electrophile that reacts with activated aromatic rings, such as aniline or phenol, in a reaction known as azo coupling.[9][12] This is a classic example of electrophilic aromatic substitution.[12][13]

Causality of Experimental Conditions:

-

Coupling Partner : Aniline serves as the nucleophile. Its amino group (-NH₂) is a strong activating group, which donates electron density to the aromatic ring, making it highly susceptible to electrophilic attack, particularly at the ortho and para positions.[13][14]

-

pH Control : The pH of the reaction medium is crucial. The reaction is typically carried out in a weakly acidic medium (pH 4-5).[6] If the solution is too acidic, the concentration of the free aniline nucleophile decreases because it becomes protonated to the anilinium ion (-NH₃⁺), which is deactivating. If the solution is too basic, the diazonium ion can be converted to a non-electrophilic diazotate species.

-

Steric Hindrance : The coupling occurs predominantly at the para position relative to the amino group.[15] This is due to steric hindrance at the ortho positions from the amino group, making the para position more accessible for the bulky diazonium ion electrophile.[13]

The Stepwise Mechanism:

-

Electrophilic Attack : The electron-rich aniline ring attacks the terminal nitrogen of the benzenediazonium ion. The attack occurs at the carbon atom para to the amino group.

-

Formation of the Sigma Complex : This attack disrupts the aromaticity of the aniline ring, forming a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex.[13]

-

Re-aromatization : A base (e.g., water or another aniline molecule) removes a proton from the carbon atom where the diazonium ion attached. This restores the aromaticity of the ring and yields the final product, this compound.[12]

Caption: Azo Coupling: Electrophilic Aromatic Substitution.

The Diazoaminobenzene Rearrangement Pathway

Under certain conditions, particularly when aniline is in excess, the diazonium salt can react with the amino group of another aniline molecule rather than its ring. This forms an intermediate called diazoaminobenzene .[16] This intermediate, in the presence of an acid catalyst (like aniline hydrochloride), can then rearrange to form the more thermodynamically stable C-coupled product, this compound.[1][17]

The mechanism involves the dissociation of diazoaminobenzene back into the diazonium ion and aniline, which then recombine via the standard electrophilic aromatic substitution on the ring.[18]

Caption: Diazoaminobenzene Rearrangement Pathway.

Alternative Synthesis Routes

While diazo coupling is dominant, other methods exist for synthesizing azo compounds, which can be applied to this compound.[5][19]

The Mills Reaction

The Mills reaction is a condensation reaction between an aromatic amine (aniline) and a nitroso aromatic compound (nitrosobenzene), typically catalyzed by acetic acid.[19][20] This method is particularly useful for preparing unsymmetrical azo compounds.[20][21] The mechanism involves the nucleophilic attack of the aniline on the nitrosobenzene.[20]

The Wallach Rearrangement

The Wallach rearrangement is the conversion of an azoxybenzene to a hydroxyazobenzene under strong acid conditions.[22][23] While the primary product is hydroxylated, this reaction is conceptually related and highlights the reactivity of the azo linkage. The mechanism is complex and involves a dicationic intermediate.[22][24] It is less a direct synthesis for this compound and more a related transformation of the azoxy core.

Experimental Protocols and Data

The following sections provide a practical workflow and quantitative data for the synthesis of this compound.

Protocol: Synthesis via Diazoaminobenzene Rearrangement

This protocol is adapted from established laboratory procedures and demonstrates the synthesis via the stable diazoaminobenzene intermediate.[17]

Workflow Diagram:

Caption: Experimental Workflow for this compound Synthesis.

Step-by-Step Methodology: [17]

-

Reaction Setup : In a suitable flask, dissolve 10 g of powdered diazoaminobenzene in 20 g of aniline.

-

Catalyst Addition : Add 5 g of solid aniline hydrochloride to the mixture.

-

Reaction : Warm the mixture to 40-50 °C and stir. The reaction progress can be monitored by taking a small sample and observing if it no longer evolves nitrogen gas upon warming with alcohol and hydrochloric acid. This typically takes about 1 hour.

-

Precipitation : Pour the reaction mixture into an excess of very dilute acetic acid. The crude this compound base will separate as a solid.

-

Initial Filtration : Filter the solid product and wash it thoroughly with water.

-

Purification (via Hydrochloride Salt) : a. Boil the crude product in approximately 2 liters of water. b. Carefully add hydrochloric acid until a sample of the bluish-red solution deposits pure blue crystals upon cooling. This forms the hydrochloride salt. c. Filter the hot solution and allow the filtrate to cool. The hydrochloride of this compound will crystallize as steel-blue needles.

-

Formation of Free Base : a. Take the collected hydrochloride salt and boil it with twice its weight of alcohol. b. Add concentrated ammonia dropwise until the solid dissolves and the solution color changes to light brown. c. Cautiously add water to the solution. The free base, this compound, will separate as small yellow crystals.

-

Final Isolation : Filter the purified yellow crystals, wash with dilute alcohol, and dry.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₁N₃ | [1][2] |

| Molecular Weight | 197.24 g/mol | [1][2] |

| Appearance | Yellow to orange-brown needles or powder | [2] |

| Melting Point | 123-126 °C | [2] |

| UV-Vis λmax (Ethanol) | ~385 nm | [25] |

| Typical Yield (from Diazoaminobenzene) | ~75% (based on 10g starting material yielding ~15g of hydrochloride salt) | [17] |

Conclusion

The synthesis of this compound is a cornerstone of organic chemistry, providing a robust and illustrative example of diazotization and electrophilic aromatic substitution. The primary pathway via diazonium coupling is a highly optimized and versatile reaction, though its success is critically dependent on precise control of temperature and pH. Understanding the underlying mechanisms—from the formation of the nitrosonium ion electrophile to the resonance stabilization of the sigma complex intermediate—is essential for troubleshooting and adapting this chemistry for the synthesis of more complex azo structures. Alternative routes like the Mills reaction offer valuable options for specific synthetic challenges, particularly for asymmetric products. The protocols and data presented herein provide a comprehensive foundation for the successful synthesis and application of this important chemical intermediate.

References

- Wikipedia. Wallach rearrangement. [Link]

- PrepChem.com.

- BYJU'S.

- Organic Syntheses. 4,4'-diaminoazobenzene. [Link]

- ChemHelp ASAP on YouTube.

- The Organic Chemistry Tutor on YouTube. converting anilines to diazoniums ions. [Link]

- Canadian Science Publishing. Study of the Wallach rearrangement and related processes in the 100% sulfuric acid region. [Link]

- Online Chemistry notes. Diazotization reaction: Mechanism and Uses. [Link]

- National Center for Biotechnology Information (PMC - NIH).

- Beilstein Journal of Organic Chemistry. Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction. [Link]

- Canadian Science Publishing. part 11.' kinetics and mechanism of the acid-catalyzed rearrangement of azoxybenzene. [Link]

- Testbook. The reaction of diazonium salt with aniline to give p-amino azo benzene is an example of which type of reaction?[Link]

- Quora. What is the action of benzene diazonium chloride on an aniline?[Link]

- National Center for Biotechnology Information (PubChem). This compound. [Link]

- National Center for Biotechnology Information (PMC - NIH). The continuous flow synthesis of azos. [Link]

- Texas State University Digital Collections. SYNTHESIS OF MIXED BIS-AZOBENZENE FOR PHOTOSURFACTANT STUDIES. [Link]

- BYJU'S. To prepare Aniline yellow (para amino azobenzene) from benzene diazonium chloride and aniline. [Link]

- Beilstein Journal of Organic Chemistry. Synthesis and characterization of bis(4-amino-2-bromo-6-methoxy)

- Wikipedia.

- ResearchGate.

- Justus-Liebig-Universität Gießen. Continuous Flow Synthesis of Azobenzenes via Baeyer-Mills Reaction. [Link]

- J-STAGE. The Wallach Rearrangement of Azoxybenzene. [Link]

- YouTube. Electrophilic substitution (case aniline)

- Royal Society of Chemistry.

- Chemistry LibreTexts. 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. [Link]

- SIELC Technologies. This compound. [Link]

- ResearchGate. (a) and (b) Absorbance change of 4-amino-azobenzene in acetonitrile by.... [Link]

- ACS Publications. Physical Properties of the Aminoazobenzene Dyes. VII. Absorption Spectra of this compound Dyes in Ethanol1. [Link]

- University of California, Irvine. The Synthesis of Azo Dyes. [Link]

- MDPI. Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. [Link]

- Reddit. The note on synthesis of p-amino Azobenzene. Posted as per request. [Link]

- PHARMD GURU. 34.

- ResearchGate. (a)

- ACS Publications.

- Organic Syntheses. diazoaminobenzene. [Link]

- Google Patents.

- YouTube. p-aminoazobenzene : Organic synthesis. [Link]

- Google Patents. CN112595796A - Preparation method of p-aminoazobenzene standard substance and....

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. One moment, please... [chemicalnote.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. testbook.com [testbook.com]

- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]

- 15. quora.com [quora.com]

- 16. mdpi.com [mdpi.com]

- 17. prepchem.com [prepchem.com]

- 18. youtube.com [youtube.com]

- 19. Recent Advances in the Synthesis of Aromatic Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

- 21. digital.library.txst.edu [digital.library.txst.edu]

- 22. Wallach rearrangement - Wikipedia [en.wikipedia.org]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. cdnsciencepub.com [cdnsciencepub.com]

- 25. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Aminoazobenzene

This guide provides a comprehensive analysis of the spectroscopic data for 4-Aminoazobenzene, a significant molecule in the fields of chemical synthesis, dye manufacturing, and materials science. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic properties of this compound. The content herein is structured to deliver not just data, but a deeper understanding of the experimental choices and the structural information that can be gleaned from each analytical technique.

Introduction to this compound

This compound, also known as para-aminoazobenzene or Aniline Yellow, is an aromatic azo compound with the chemical formula C₁₂H₁₁N₃. Its structure consists of an azobenzene core substituted with an amino group at the 4-position of one of the phenyl rings. This molecule is a cornerstone in the synthesis of a variety of other dyes and is of interest for its photochromic properties, where the trans and cis isomers can be interconverted by light. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the study of its chemical and physical behaviors.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For this compound, the extended π-system of the two aromatic rings connected by the azo group gives rise to characteristic absorption bands in the UV and visible regions.

Principles and Interpretation

The UV-Vis spectrum of this compound is dominated by two main absorption bands: a high-energy π → π* transition and a lower-energy n → π* transition. The intense π → π* transition is associated with the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the conjugated system. The less intense n → π* transition involves the excitation of a non-bonding electron from one of the nitrogen atoms of the azo group to a π* antibonding orbital. The position and intensity of these bands can be influenced by the solvent polarity.[1]

Experimental Protocol: UV-Vis Analysis of this compound

Workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to prepare a stock solution of known concentration.

-

Dilution: From the stock solution, prepare a dilute solution with a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically below 1.5).

-

Instrumentation Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to stabilize.

-

Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used for the sample. Place it in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette from the final measurement.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorbance spectrum over the desired wavelength range (e.g., 200-600 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

Spectroscopic Data

The UV-Vis absorption maxima of this compound can vary slightly depending on the solvent used.[1]

| Solvent | π → π* Transition (λmax, nm) | n → π* Transition (λmax, nm) |

| Ethanol | ~385 | ~450 (shoulder) |

| Acetonitrile | ~384 | Not distinctly observed |

Note: The n → π transition is often observed as a weak shoulder on the tail of the more intense π → π* band.*

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Principles and Interpretation

¹H NMR: The proton NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The aromatic protons will appear as multiplets in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic rings and the azo group. The protons of the amino group will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.[2][3]

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The aromatic carbons will resonate in the range of 110-155 ppm. The carbon atoms attached to the nitrogen of the amino group and the azo group will be shifted to different extents based on the electronic effects of these substituents.[4]

Experimental Protocol: NMR Analysis of this compound

Workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

-

Instrument Setup: Lock onto the deuterium signal of the solvent, and then tune and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to specific protons in the molecule. Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): [5]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.88 - 7.82 | m | 2H | H-2', H-6' |

| 7.82 - 7.76 | m | 2H | H-2, H-6 |

| 7.50 - 7.42 | m | 2H | H-3', H-5' |

| 7.42 - 7.35 | m | 1H | H-4' |

| 6.78 - 6.70 | m | 2H | H-3, H-5 |

| 4.05 | br s | 2H | -NH₂ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

| 152.8 | C-1' |

| 147.1 | C-4 |

| 143.5 | C-1 |

| 129.2 | C-3', C-5' |

| 124.9 | C-2, C-6 |

| 122.8 | C-4' |

| 122.2 | C-2', C-6' |

| 114.5 | C-3, C-5 |

(Note: The assignments are based on typical chemical shift values and may require further 2D NMR experiments for unambiguous confirmation.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principles and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. Key vibrations include the N-H stretching of the primary amine, the N=N stretching of the azo group, C=C stretching of the aromatic rings, and C-H stretching and bending modes.[2][6]

Experimental Protocol: IR Analysis of this compound

Sources

An In-depth Technical Guide to the Solubility of 4-Aminoazobenzene in Organic Solvents

Introduction

4-Aminoazobenzene (CAS 60-09-3), also known as C.I. Solvent Yellow 1, is an aromatic azo compound recognized for its characteristic yellow-orange hue and its foundational role as an intermediate in the synthesis of various azo dyes.[1][2][] Its molecular structure, featuring two phenyl rings linked by an azo (-N=N-) bridge and functionalized with a primary amine (-NH2) group, imparts a unique combination of chromophoric properties and chemical reactivity.[2][4] Understanding the solubility of this compound in different organic solvents is of paramount importance for professionals in chemical synthesis, materials science, and toxicology. Solubility dictates the choice of reaction media, purification methods (such as recrystallization), and the formulation of products ranging from industrial dyes to specialized laboratory reagents.[5][6]

This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in its physicochemical properties. We will explore the theoretical principles governing its dissolution, present available qualitative solubility data, and detail a robust experimental protocol for its quantitative determination.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its physical and chemical properties. The structure of this compound, C12H11N3, contains both nonpolar regions (the benzene rings) and polar functionalities (the amino group and the azo bridge), which allows for a wide range of interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C12H11N3 | [7][8] |

| Molar Mass | 197.24 g/mol | [7][8] |

| Appearance | Yellow to orange crystalline solid/powder | [1][5][8] |

| Melting Point | 123-127.5 °C | [5][7][9][10] |

| Boiling Point | >360 °C | [5][7][10] |

| Water Solubility | 29.59 mg/L (at 25 °C) (Slightly soluble) | [6][7] |

| log Kow (LogP) | 3.41 | [8] |

| pKa (conjugate acid) | 2.82 | [6][8] |

The low water solubility and relatively high octanol-water partition coefficient (LogP) indicate a predominantly hydrophobic or lipophilic character, predicting better solubility in organic solvents than in aqueous media.[8]

The Science of Solubility: A Molecular Perspective

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage reflects the fact that a solute will dissolve best in a solvent that has a similar polarity and shares similar intermolecular forces.

Key Structural Features Influencing Solubility

-

Aromatic Rings : The two phenyl rings are nonpolar and contribute to van der Waals forces (specifically, London dispersion forces). These regions favor interactions with nonpolar solvents like benzene, toluene, and hexane.

-

Azo Bridge (-N=N-) : The azo group introduces a degree of polarity due to the electronegativity of the nitrogen atoms, allowing for dipole-dipole interactions.

-

Amino Group (-NH2) : As the most polar part of the molecule, the primary amine group is a hydrogen bond donor and acceptor. This functionality is crucial for its solubility in polar protic solvents such as alcohols.

The interplay between the large nonpolar surface area of the rings and the polar nature of the amino group defines the solubility profile of this compound.

Caption: Experimental workflow for the determination of this compound solubility.

Critical Factors Influencing Solubility

-

Temperature : For most solid solutes, solubility in organic solvents increases with temperature. This relationship allows for purification by recrystallization, where the compound is dissolved in a hot solvent and crystallizes upon cooling.

-

pH : The presence of the basic amino group (pKa of the conjugate acid is 2.82) means that the solubility of this compound can be dramatically altered in the presence of acids. [6][8]In an acidic medium, the amino group becomes protonated (-NH3+), forming a salt. This ionic species will be significantly more soluble in polar solvents and even slightly soluble in water, a principle often exploited in extraction and purification processes.

-

Solvent Purity : The presence of impurities, particularly water, in organic solvents can significantly affect the measured solubility. It is crucial to use high-purity, anhydrous solvents for accurate and reproducible results.

Safety and Handling

This compound is classified as a substance that may cause cancer and is harmful if swallowed, inhaled, or in contact with skin. [7][8][9]It is also very toxic to aquatic life. [7][9]Researchers must handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work within a well-ventilated fume hood.

Conclusion

This compound is a predominantly nonpolar molecule that exhibits good solubility in a range of slightly polar to nonpolar organic solvents, including ethanol, chloroform, benzene, and ether. [7][10][11]Its solubility is governed by a balance of van der Waals forces from its aromatic structure and hydrogen bonding potential from its amino group. For applications requiring precise concentration data, the experimental determination of solubility using the shake-flask method is essential. A thorough understanding of its solubility characteristics and the factors that influence them is critical for the effective and safe use of this important chemical intermediate in research and industry.

References

- Azobenzene, 4-amino- - ChemBK. (n.d.).

- This compound | C12H11N3 | CID 6051 - PubChem. (n.d.).

- Safety Data Sheet: this compound - Chemos GmbH&Co.KG. (2019).

- p-Aminoazobenzene - ChemBK. (n.d.).

- This compound (CAS 60-09-3) Properties | Density, Cp, Viscosity - Chemcasts. (n.d.).

- CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS - IIP Series. (2024).

- Technical Aspects of Azo Colorants, Danish Environmental Protection Agency. (n.d.).

- 60-09-3 CAS | this compound | Amines & Amine Salts | Article No. 01038. (n.d.).

- CN112595796A - Preparation method of p-aminoazobenzene standard substance and ... - Google Patents. (n.d.).

Sources

- 1. CAS 60-09-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Descrizione [tiiips.com]

- 4. iipseries.org [iipseries.org]

- 5. This compound | 60-09-3 [chemicalbook.com]

- 6. This compound CAS#: 60-09-3 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemos.de [chemos.de]

- 10. chembk.com [chembk.com]

- 11. CN112595796A - Preparation method of p-aminoazobenzene standard substance and method for detecting content of p-aminoazobenzene by using same - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Aminoazobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the crystal structure of 4-Aminoazobenzene (also known as p-Aminoazobenzene or Aniline Yellow), a molecule of significant interest in the chemical and pharmaceutical industries. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the causality behind experimental choices and the implications of the crystal structure on the compound's properties and applications.

Introduction: The Significance of Crystalline Form in Azo Dyes

This compound (C₁₂H₁₁N₃) is a well-known azo dye that serves as a crucial intermediate in the synthesis of other dyes and pigments.[1] Beyond its role as a chromophore, its molecular structure and, more importantly, its solid-state arrangement in crystals, dictate its physicochemical properties. These properties, including solubility, dissolution rate, stability, and bioavailability, are of paramount importance in the development of pharmaceutical products. Understanding the crystal structure is therefore not merely an academic exercise but a critical step in harnessing the full potential of this molecule.

The phenomenon of polymorphism, the ability of a compound to exist in more than one crystalline form, is prevalent in azobenzene derivatives.[2] Different polymorphs of the same compound can exhibit distinct physical properties, which can have profound consequences for drug development, where consistency and predictability are essential. This guide will delve into the methods used to elucidate the crystal structure of this compound, analyze its known crystalline form, and discuss the implications of its solid-state architecture.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to understanding the crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the diazotization of aniline followed by a coupling reaction with an excess of aniline. A detailed protocol is outlined below.

Experimental Protocol: Synthesis of this compound

-

Diazotization of Aniline:

-

Dissolve a specific molar equivalent of aniline in aqueous hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve an excess of aniline in a suitable solvent.

-

Slowly add the previously prepared diazonium salt solution to the aniline solution, while maintaining a low temperature and stirring vigorously.

-

Allow the reaction to proceed for several hours. The product, this compound, will precipitate from the solution.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield brownish-yellow needles.[3]

-

Causality of Experimental Choices:

-

Low Temperature: The diazotization reaction is exothermic and the diazonium salt is unstable at higher temperatures. Maintaining a low temperature is crucial to prevent its decomposition.

-

Excess Aniline: Using an excess of aniline in the coupling reaction helps to drive the reaction to completion and maximize the yield of the desired product.

Single Crystal Growth of this compound

The growth of single crystals of sufficient size and quality is a critical prerequisite for single-crystal X-ray diffraction. The slow evaporation solution technique is a widely used and effective method for obtaining high-quality crystals of organic compounds like this compound.[4][5]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: Choose a solvent in which this compound has moderate solubility. Ethanol is a common choice.

-

Preparation of a Saturated Solution: Prepare a saturated solution of purified this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm, saturated solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystallization: Transfer the filtered solution to a clean crystallizing dish or beaker. Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Incubation: Place the container in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals of this compound will begin to form.

Diagram: Workflow for Synthesis and Crystallization

Caption: Workflow for the synthesis and single crystal growth of this compound.

Crystal Structure Determination: Unveiling the Solid-State Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.

Single-Crystal X-ray Diffraction (SC-XRD)

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and other crystallographic parameters.

Crystallographic Data for this compound

The crystal structure of this compound has been determined and the crystallographic data is available in the Crystallography Open Database (COD). The following table summarizes the key crystallographic parameters from a representative entry.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁N₃ |

| Formula Weight | 197.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.63 |

| b (Å) | 5.82 |

| c (Å) | 15.65 |

| α (°) | 90 |

| β (°) | 108.2 |

| γ (°) | 90 |

| Volume (ų) | 1005 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.30 |

Note: The specific values may vary slightly between different crystallographic determinations.

Analysis of the Crystal Structure: Intermolecular Interactions and Packing

The crystal structure of this compound reveals a network of intermolecular interactions that govern its solid-state packing. The molecule itself is largely planar, a common feature of azobenzene derivatives that facilitates π-π stacking interactions.

The primary intermolecular interactions observed in the crystal structure of this compound are:

-

N-H···N Hydrogen Bonds: The amino group (-NH₂) acts as a hydrogen bond donor, forming hydrogen bonds with the nitrogen atoms of the azo group (-N=N-) of neighboring molecules. This is a significant interaction that contributes to the stability of the crystal lattice.

-

π-π Stacking: The aromatic phenyl rings of adjacent molecules engage in π-π stacking interactions. These interactions are crucial in dictating the packing arrangement and contribute significantly to the overall lattice energy.

-

C-H···π Interactions: Weaker C-H···π interactions also play a role in the crystal packing, where hydrogen atoms attached to the phenyl rings interact with the π-electron clouds of adjacent aromatic rings.

Diagram: Key Intermolecular Interactions in this compound Crystal Packing

Caption: Schematic of the primary intermolecular forces in the this compound crystal.

The Role of Crystal Structure in Pharmaceutical Applications

The specific arrangement of molecules in the solid state has a direct impact on the material's bulk properties, which is of critical importance in the pharmaceutical industry.

-

Solubility and Dissolution Rate: The strength of the intermolecular interactions in the crystal lattice directly affects the energy required to break the lattice and dissolve the compound. Different polymorphs, with their unique packing arrangements and interaction energies, can exhibit significantly different solubilities and dissolution rates. This, in turn, influences the bioavailability of a drug substance. For a molecule like this compound, which may serve as a scaffold for drug candidates, understanding and controlling its crystalline form is essential for ensuring consistent and optimal drug delivery.

-

Stability and Shelf-life: The stability of a crystalline solid is related to its lattice energy. A more stable crystalline form will be less prone to degradation over time, ensuring a longer shelf-life for a pharmaceutical product. Polymorphic transformations during storage can alter the physical properties of the drug, potentially affecting its efficacy and safety.

-

Mechanical Properties: The crystal structure also influences the mechanical properties of the solid, such as its tabletability and flowability. These are crucial considerations in the formulation and manufacturing of solid dosage forms.

Analytical Techniques for Solid-State Characterization

A comprehensive analysis of the crystal structure of this compound and its potential polymorphs requires a suite of analytical techniques.

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction (SC-XRD) | Provides the definitive three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions. |

| Powder X-ray Diffraction (PXRD) | Used to identify the crystalline phase and can distinguish between different polymorphs. It is also a primary tool for quality control. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions, providing information on polymorphism and thermal stability. |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information about the functional groups present in the molecule and can be used to detect changes in the local molecular environment between different polymorphs. |

| High-Performance Liquid Chromatography (HPLC) | A standard technique for assessing the purity of the synthesized this compound.[6] |

Diagram: Analytical Workflow for Solid-State Characterization

Caption: A typical workflow for the comprehensive solid-state analysis of this compound.

Conclusion

The crystal structure of this compound provides a foundational understanding of its solid-state properties. The interplay of N-H···N hydrogen bonds and π-π stacking interactions dictates a stable and well-defined crystalline lattice. For researchers and professionals in drug development, this knowledge is not academic but a practical tool. The ability to control the crystalline form of this compound and its derivatives is a critical step in the development of safe, effective, and stable pharmaceutical products. The methodologies and analytical techniques outlined in this guide provide a robust framework for the comprehensive characterization of this important molecule and its analogues.

References

- University of Bath's research portal. (2016). Polymorphism of the azobenzene dye compound methyl yellow. [Link]

- ResearchGate. (n.d.). Molecular structure of p-aminoazobenzene. [Link]

- ResearchGate. (n.d.). Crystal growth, structure, Hirshfeld surface, optical and thermal studies of p-aminoazobenzene crystal. [Link]

- PubChem. (n.d.). This compound. [Link]

- SIELC Technologies. (2018). This compound. [Link]

- ChemBK. (n.d.). 4-phenylazoaniline. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. This compound | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 60-09-3 CAS | this compound | Amines & Amine Salts | Article No. 01038 [lobachemie.com]

An In-depth Technical Guide to 4-Aminoazobenzene (CAS 60-09-3): Properties, Synthesis, and Toxicological Profile

This guide provides a comprehensive technical overview of 4-Aminoazobenzene (4-AAB), CAS Number 60-09-3, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the causality behind its chemical behavior, outlines validated experimental protocols, and synthesizes its toxicological significance, offering field-proven insights into its handling and application.

Core Physicochemical & Spectroscopic Profile

This compound, also known as Aniline Yellow or Solvent Yellow 1, is a primary arylamine and a foundational member of the azobenzene class of compounds.[1] It typically appears as yellow to orange or brown crystalline needles or powder.[2][3][4] Its structure, featuring an azo group (-N=N-) linking two aromatic rings, makes it a crucial intermediate in the synthesis of a wide variety of azo dyes.[2][5] The compound's properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 60-09-3 | [2] |

| Molecular Formula | C₁₂H₁₁N₃ | [2] |

| Molecular Weight | 197.24 g/mol | [6] |

| Appearance | Yellow to orange/brown crystalline solid/powder | [2][3][4] |

| Melting Point | 123-126 °C | [4] |

| Boiling Point | >360 °C | [4][6] |

| Solubility | Soluble in ethanol; slightly soluble in water. | [3] |

| IUPAC Name | 4-(phenyldiazenyl)aniline | [7] |

| Synonyms | 4-(Phenylazo)aniline, Aniline Yellow, C.I. Solvent Yellow 1 | [2][7] |

Spectroscopically, 4-AAB exhibits characteristic UV-Visible absorption. The thermodynamically stable trans-isomer shows an intense π → π* transition band, while the cis-isomer, formed upon UV irradiation, displays a characteristic n → π* transition.[8][9][10] This photoswitchable property is a hallmark of azobenzene derivatives.

Synthesis and Chemical Reactivity

The industrial synthesis of this compound is a classic example of electrophilic aromatic substitution, involving the rearrangement of an intermediate, diazoaminobenzene. This process is favored due to its efficiency and use of readily available precursors.

Causality in Synthesis: The Diazoaminobenzene Rearrangement

The synthesis hinges on the acid-catalyzed rearrangement of diazoaminobenzene. Initially, aniline is diazotized to form a diazonium salt, which then couples with excess aniline to produce diazoaminobenzene. The crucial step is the subsequent intramolecular rearrangement in the presence of an acid catalyst (aniline hydrochloride) at a moderately elevated temperature (40-50°C).[11] The aniline hydrochloride provides the acidic environment necessary to protonate the diazoamino group, facilitating its migration to the para position of the aniline ring, yielding the more thermodynamically stable this compound.[11]

Experimental Protocol: Synthesis via Rearrangement

This protocol is adapted from established laboratory methods for the synthesis of this compound.[11]

Materials:

-

Diazoaminobenzene (10 g)

-

Aniline (20 g)

-

Aniline hydrochloride (5 g)

-

Dilute acetic acid

-

Dilute hydrochloric acid

-

Ethanol

-

Concentrated ammonia solution

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 10 g of powdered diazoaminobenzene in 20 g of aniline.

-

Catalyst Addition: Add 5 g of solid aniline hydrochloride to the mixture.

-

Reaction Conditions: Warm the mixture to 40-50°C and maintain this temperature for approximately 1 hour. The reaction progress can be monitored by taking a small sample and testing for the evolution of nitrogen gas upon warming with alcohol and hydrochloric acid; the reaction is complete when gas evolution ceases.[11]

-

Precipitation of the Base: Pour the reaction mixture into a beaker containing an excess of very dilute acetic acid. The this compound base will separate as a solid.

-

Isolation and Washing: Filter the solidified product and wash it thoroughly with water.

-

Purification via Hydrochloride Salt: Boil the crude product with approximately 2 liters of water. Carefully add dilute hydrochloric acid until a sample of the hot, bluish-red solution deposits pure, steel-blue needles of this compound hydrochloride upon cooling.[11]

-

Isolation of Hydrochloride: Allow the bulk solution to cool to crystallize the hydrochloride salt, then filter to collect the crystals.

-

Conversion to Free Base: To obtain the free base, boil the collected hydrochloride salt with twice its weight of alcohol. Add concentrated ammonia dropwise until the crystals dissolve and the solution turns light brown.

-

Final Precipitation: Cautiously add water to the alcoholic solution. The free this compound base will precipitate as small yellow crystals.

-

Final Purification: The product may be recrystallized from dilute alcohol to achieve high purity.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Hazards

This compound is stable under normal conditions but exhibits significant reactivity with certain substances.[3] It is incompatible with strong oxidizing agents.[3] Crucially, as an azo compound, it can detonate, particularly if sensitized by the presence of metal salts or strong acids.[3][12] When heated to decomposition (above 350°C), it emits toxic fumes of nitrogen oxides (NOx).[12]

Toxicological Profile and Mechanism of Carcinogenicity

The toxicological profile of 4-AAB is of paramount concern, particularly its classification as a carcinogen.[13][14] Understanding its metabolic activation is key for professionals handling this compound or its derivatives.

| Hazard Classification | Description | Source(s) |

| Acute Toxicity | Toxic if swallowed. May be fatal by ingestion, inhalation, or skin absorption. | [12][13] |

| Skin Sensitization | May cause an allergic skin reaction. | [13] |

| Carcinogenicity | May cause cancer. Classified as a possible carcinogen. | [13][14][15] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [14][16] |

| Health Effects | Exposure can lead to methemoglobinemia, causing cyanosis (bluish discoloration of lips and nails), headache, and dizziness. | [12] |

Mechanism of Action: Metabolic Activation to a Carcinogen

The carcinogenicity of 4-AAB is not inherent to the molecule itself but arises from its metabolic activation, primarily in the liver.[17] The process involves enzymatic transformations that convert the relatively inert parent compound into a highly reactive electrophile capable of binding covalently to cellular macromolecules, including DNA.[17][18]

The key steps are:

-

N-hydroxylation: Cytochrome P450 enzymes metabolize the amino group to form N-hydroxy-4-aminoazobenzene.

-

Esterification: This intermediate is further activated by sulfotransferases or acetyltransferases to form a reactive ester (e.g., N-sulfonyloxy- or N-acetoxy-4-aminoazobenzene).[17][19] This ester is unstable and readily loses its leaving group.

-

DNA Adduct Formation: The resulting highly electrophilic nitrenium ion attacks nucleophilic sites on DNA bases, primarily the C8 position of guanine, to form persistent DNA adducts such as N-(deoxyguanosin-8-yl)-4-aminoazobenzene.[17]

These DNA adducts can lead to mutations during DNA replication if not repaired, initiating the process of chemical carcinogenesis, which has been shown to induce hepatomas (liver tumors) in animal models.[7][17][20]

Diagram of Metabolic Activation Pathway

Sources

- 1. nacchemical.com [nacchemical.com]

- 2. CAS 60-09-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 60-09-3 [chemicalbook.com]

- 4. 60-09-3 CAS | this compound | Amines & Amine Salts | Article No. 01038 [lobachemie.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 60-09-3 | AAA06009 | Biosynth [biosynth.com]

- 7. This compound | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. prepchem.com [prepchem.com]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. chemos.de [chemos.de]

- 14. lobachemie.com [lobachemie.com]

- 15. cloudfront.zoro.com [cloudfront.zoro.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. This compound and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The carcinogenicity of methoxyl derivatives of this compound: correlation between DNA adducts and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [Mutagenic activation and carcinogenicity of aminoazo dyes of ortho-aminoazotoluene and 3'-methyl-4-dimethylaminoazobenzene in experiments on suckling mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Aminoazobenzene (C₁₂H₁₁N₃)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminoazobenzene, also widely known as Aniline Yellow, is a primary aromatic amine and a foundational member of the azo dye family. Characterized by a phenyl group linked to an aniline molecule through an azo bridge (-N=N-), its chemical structure is the basis for a vast array of synthetic colorants. Beyond its historical significance as the first commercial azo dye, this compound serves as a crucial intermediate in the synthesis of more complex dyes and pigments.[1] It is also utilized as an analytical standard and a reagent in various laboratory settings.[1][2] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, applications, and critical safety considerations, designed to equip researchers and professionals with the necessary knowledge for its effective and safe utilization.

Core Chemical Identity and Properties

This compound is an organic compound that appears as a yellow to orange or brownish-yellow crystalline solid.[3] Its identity is defined by a unique combination of functional groups: a primary arylamine, an azo group, and two phenyl rings. This structure dictates its chemical behavior, reactivity, and chromophoric properties.

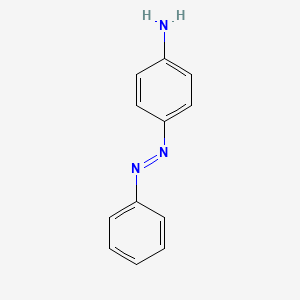

Molecular Structure

The planarity of the azobenzene system and the presence of the electron-donating amino group (-NH₂) are key to its chemical properties.

Caption: 2D Chemical Structure of this compound.

Quantitative Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁N₃ | [3] |

| Molecular Weight | 197.24 g/mol | [3] |

| IUPAC Name | 4-phenyldiazenylaniline | [3] |

| CAS Number | 60-09-3 | [4] |

| Appearance | Yellow to orange crystalline powder/needles | [3] |

| Melting Point | 123-126 °C | [5] |

| Boiling Point | > 360 °C | [5] |

| Solubility | Slightly soluble in water; Soluble in ethanol, chloroform | [6] |

Synthesis and Reactivity

The synthesis of this compound is a classic example of electrophilic aromatic substitution, involving a two-stage process: diazotization followed by azo coupling. Understanding this mechanism is crucial for controlling reaction conditions and maximizing yield.

Causality of Synthesis Choices

The reaction begins with the diazotization of aniline. Aniline is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[7] This step must be performed at low temperatures (0-5 °C) because the resulting benzenediazonium chloride salt is unstable at higher temperatures and would decompose, releasing nitrogen gas.[7]

The second stage is the coupling reaction. The electrophilic diazonium salt reacts with a nucleophilic coupling agent—in this case, another molecule of aniline. The coupling occurs at the para-position of the aniline molecule, which is activated by the electron-donating amino group.[8] The reaction is typically run in a slightly acidic medium (pH 4-5) to ensure there is enough free aniline to act as the nucleophile without protonating it to the non-nucleophilic anilinium ion.[7][9]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Aniline

This protocol is a representative method for laboratory-scale synthesis.

-

Diazotization:

-

In a 250 mL beaker, combine 4.5 mL of aniline, 10 mL of concentrated HCl, and 20 mL of water. Stir until a clear solution of aniline hydrochloride is formed.[9]

-

Cool the beaker in an ice-water bath to bring the temperature down to 5 °C or below.

-

Separately, dissolve 4 g of sodium nitrite in 20 mL of water.[9]

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, stirring continuously and ensuring the temperature does not rise above 5 °C. The formation of benzenediazonium chloride is complete when the solution gives a positive test with starch-iodide paper.

-

-

Azo Coupling:

-

In a separate beaker, prepare a solution of the coupling agent by dissolving 4 mL of aniline in 4 mL of hydrochloric acid.[9]

-

Slowly add the aniline solution to the cold benzenediazonium chloride solution with vigorous stirring.[9]

-

A yellow precipitate of this compound will form.[9] The reaction mechanism involves an initial formation of diazoaminobenzene which then rearranges to the more stable C-coupled product, this compound, under the slightly acidic conditions.[6]

-

-

Isolation and Purification:

-

Allow the mixture to stand for 15-20 minutes to ensure complete precipitation.

-

Filter the crude yellow solid using a Buchner funnel and wash it several times with cold water to remove residual acids and salts.[9]

-

For purification, recrystallize the crude product from a suitable solvent like carbon tetrachloride or dilute ethanol to obtain pure, bright yellow crystals.[6][9]

-

Applications in Research and Industry

The utility of this compound stems from its chromophoric nature and its reactive primary amine, making it a versatile chemical building block.

-